

2-(4-Chlorophenoxy)-1-methylpropylamine solubility in different solvents

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)-1-methylpropylamine

Cat. No.: B8520846

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An In-depth Technical Guide to the Solubility of **2-(4-Chlorophenoxy)-1-methylpropylamine**

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **2-(4-Chlorophenoxy)-1-methylpropylamine**. While specific, publicly available quantitative solubility data for this compound is limited, this document synthesizes foundational chemical principles, data from analogous structures, and established methodologies to offer a robust predictive framework and a detailed protocol for experimental determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's behavior in various solvent systems to support formulation, synthesis, and analytical development.

Introduction: The Critical Role of Solubility

2-(4-Chlorophenoxy)-1-methylpropylamine is a molecule featuring a chlorophenoxy moiety linked to a secondary amine backbone. The interplay between the hydrophobic aromatic ring and the basic amine group dictates its physicochemical properties, most notably its solubility. Understanding solubility is paramount in the pharmaceutical sciences, as it directly influences a

compound's dissolution rate, bioavailability, and the feasibility of developing various dosage forms.[1] A comprehensive solubility profile is essential for everything from selecting appropriate solvents for chemical synthesis and purification to designing effective formulation strategies that ensure optimal drug delivery and therapeutic efficacy.

This guide will first deconstruct the molecular structure of **2-(4-Chlorophenoxy)-1-methylpropylamine** to predict its solubility in aqueous and organic solvents. Subsequently, it will provide a detailed, field-proven experimental protocol for the quantitative determination of its equilibrium solubility, adhering to standards recognized in the pharmaceutical industry.

Physicochemical Profile and Predicted Solubility

The solubility of a compound is governed by its molecular structure and its interaction with the solvent.[2] The principle of "like dissolves like" provides a foundational basis for prediction.

- **Amine Group:** The 1-methylpropylamine portion of the molecule contains a secondary amine. This group is basic and can act as a hydrogen bond acceptor (via the nitrogen lone pair) and a weak hydrogen bond donor. The presence of this group suggests a degree of solubility in polar protic solvents.[3] Crucially, as a weak base, the amine can be protonated in acidic media to form an ammonium salt. This salt formation dramatically increases the polarity and, therefore, the aqueous solubility.[4][5]
- **Chlorophenoxy Group:** The 4-chlorophenoxy moiety is predominantly non-polar and hydrophobic. The chlorinated aromatic ring contributes significantly to the molecule's lipophilicity, which will limit its solubility in water.[3] The ether linkage introduces some polarity but is largely overshadowed by the hydrophobic character of the aromatic system.

Based on this structural analysis, a qualitative solubility profile can be predicted.

Table 1: Predicted Solubility of **2-(4-Chlorophenoxy)-1-methylpropylamine**

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Aqueous	Water, pH 7	Low to Sparingly Soluble	The large, hydrophobic chlorophenoxy group limits solubility in neutral water.
Aqueous (Acidic)	0.1 N HCl (pH ~1.2)	Highly Soluble	Protonation of the basic amine group forms a highly polar and water-soluble ammonium salt. ^[6]
Polar Protic	Methanol, Ethanol	Soluble to Highly Soluble	The amine group can engage in hydrogen bonding with the solvent's hydroxyl group.
Polar Aprotic	DMSO, DMF, Acetone	Soluble	Dipole-dipole interactions between the solvent and the polar ether and amine functionalities will promote dissolution.
Non-Polar	Hexane, Toluene, Dichloromethane	Sparingly Soluble to Soluble	Solubility is dependent on the balance of polar and non-polar regions. Higher solubility is expected in aromatic (Toluene) or chlorinated (Dichloromethane) solvents than in aliphatic hydrocarbons (Hexane).

Experimental Protocol for Equilibrium Solubility Determination

The "shake-flask" method is the gold-standard for determining equilibrium solubility and is recommended by regulatory bodies for its robustness.[1][7] The protocol below provides a self-validating system for generating accurate and reproducible data.

Objective

To quantitatively determine the equilibrium solubility of **2-(4-Chlorophenoxy)-1-methylpropylamine** in a selected solvent at a controlled temperature (e.g., 25 °C or 37 °C).

Materials and Equipment

- **2-(4-Chlorophenoxy)-1-methylpropylamine** (ensure purity and consistent polymorphic form)
- Selected solvents (HPLC-grade or equivalent)
- Calibrated analytical balance
- Glass vials with screw caps
- Temperature-controlled orbital shaker or rotator
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or PVDF, validated for low compound binding)
- Calibrated pipettes and volumetric flasks
- Validated analytical system for quantification (e.g., HPLC-UV, LC-MS)

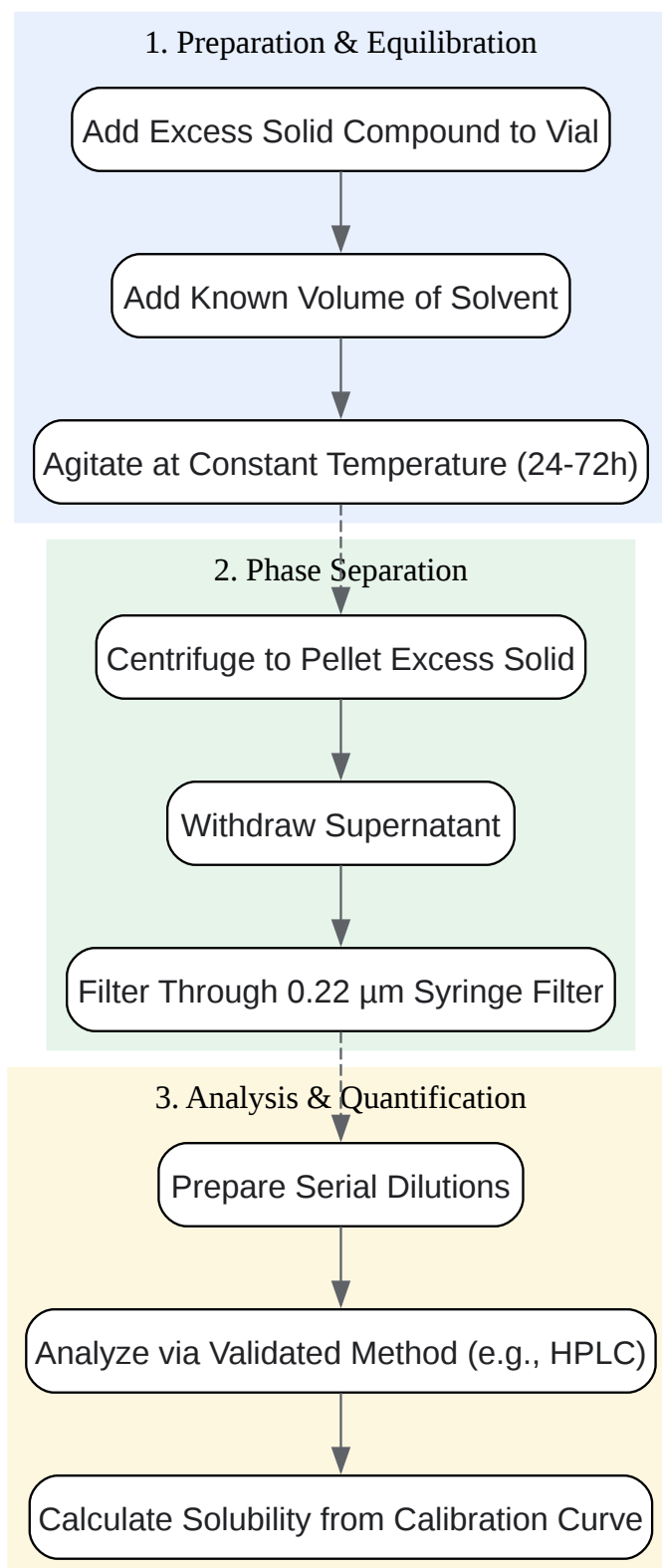
Step-by-Step Methodology

- Preparation: Add an excess amount of solid **2-(4-Chlorophenoxy)-1-methylpropylamine** to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

- **Solvent Addition:** Accurately add a known volume of the pre-equilibrated solvent to the vial.
- **Equilibration:** Securely cap the vial and place it in the temperature-controlled shaker. Agitate the slurry at a constant speed (e.g., 150 rpm) for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.^[1] Preliminary studies can determine the minimum time required to achieve a stable concentration.
- **Phase Separation:** After equilibration, allow the vials to stand at the controlled temperature to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant. To prevent disturbing the solid pellet, it is best practice to sample from the top layer of the liquid.
- **Filtration:** Immediately filter the collected supernatant through a syringe filter into a clean vial. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.
- **Dilution:** Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the calibrated range of the analytical method.
- **Quantification:** Analyze the concentration of the diluted sample using a validated analytical method. A standard calibration curve must be prepared and run in parallel to ensure accuracy.
- **Reporting:** Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in mg/mL or mol/L. Each experiment should be performed in triplicate or more to ensure statistical validity.^[7]

Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.



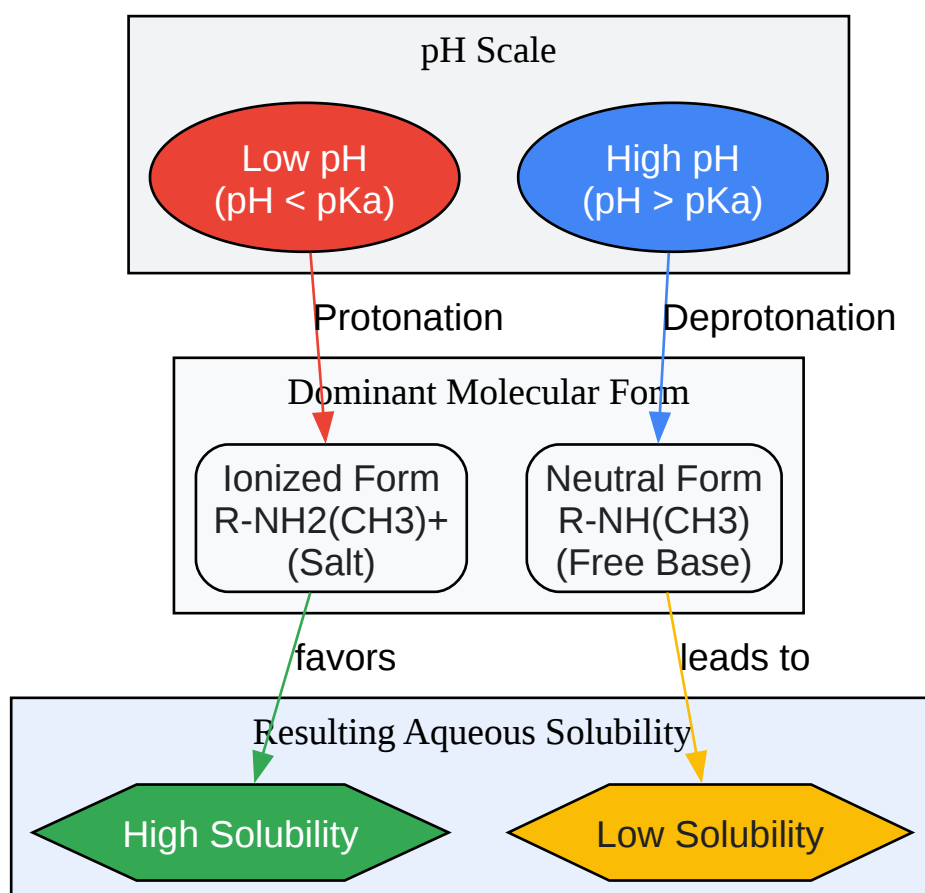
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Caption: Experimental workflow for the shake-flask solubility determination method.

pH-Dependent Aqueous Solubility

For ionizable compounds like **2-(4-Chlorophenoxy)-1-methylpropylamine**, aqueous solubility is highly dependent on pH. As a weak base, its solubility will increase dramatically in acidic environments where the pH is below its pKa (the acid dissociation constant of its conjugate acid). This relationship is critical for predicting its behavior in the gastrointestinal tract, a key factor in oral drug absorption.[8]

The Biopharmaceutics Classification System (BCS) defines a drug as "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[9] Therefore, determining the pH-solubility profile is a mandatory step in early drug development. This is achieved by performing the shake-flask experiment described above using buffered solutions at various pH points (e.g., pH 1.2, 4.5, and 6.8).[7]



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Caption: Relationship between pH, molecular form, and aqueous solubility for a basic amine.

Conclusion

While direct experimental data for the solubility of **2-(4-Chlorophenoxy)-1-methylpropylamine** is not readily available in the surveyed literature, a strong predictive framework can be established based on its chemical structure. It is anticipated to be highly soluble in acidic aqueous solutions and polar organic solvents, with limited solubility in neutral water and non-polar aliphatic solvents. This guide provides a detailed, authoritative protocol for the experimental determination of its solubility, enabling researchers to generate the precise data required for informed decisions in chemical synthesis, formulation, and overall drug development. Adherence to this standardized methodology will ensure the generation of reliable and reproducible results.

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